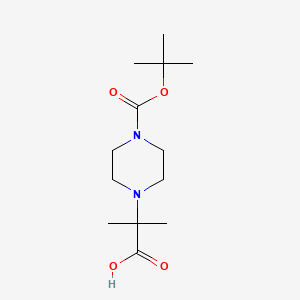

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid

CAS No.: 1240619-73-1

Cat. No.: VC3389505

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240619-73-1 |

|---|---|

| Molecular Formula | C13H24N2O4 |

| Molecular Weight | 272.34 g/mol |

| IUPAC Name | 2-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |

| Standard InChI | InChI=1S/C13H24N2O4/c1-12(2,3)19-11(18)14-6-8-15(9-7-14)13(4,5)10(16)17/h6-9H2,1-5H3,(H,16,17) |

| Standard InChI Key | SXMRPRGMUNAZJA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Basic Information

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of piperazine derivatives containing a carboxylic acid functional group. This compound is characterized by a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom and a 2-methylpropanoic acid moiety attached to the other nitrogen atom. The compound exists in both free acid form and as a hydrochloride salt, with each form having distinct properties and applications in chemical synthesis.

Chemical Properties

The compound has well-defined chemical properties that make it valuable for various applications in organic synthesis. The table below summarizes the key chemical properties of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid:

| Property | Free Acid Form | Hydrochloride Salt |

|---|---|---|

| CAS Number | 1240619-73-1 | 1427380-01-5 |

| Molecular Formula | C₁₃H₂₄N₂O₄ | C₁₃H₂₅ClN₂O₄ |

| Molecular Weight | 272.34 g/mol | 308.80 g/mol |

| Physical Form | Not specified | Not specified |

| IUPAC Name | 2-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid | 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid hydrochloride |

This compound contains several key functional groups, including a tertiary amine (within the piperazine ring), a carbamate (the Boc group), and a carboxylic acid. These functional groups contribute to its chemical reactivity and utility in synthetic chemistry .

Structural Analysis

The structure of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid can be represented using various chemical notations, providing different perspectives on its molecular architecture:

| Representation Type | Value |

|---|---|

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C(=O)O |

| Standard InChI | InChI=1S/C13H24N2O4/c1-12(2,3)19-11(18)14-6-8-15(9-7-14)13(4,5)10(16)17/h6-9H2,1-5H3,(H,16,17) |

| Standard InChIKey | SXMRPRGMUNAZJA-UHFFFAOYSA-N |

The molecular structure reveals a six-membered piperazine ring with its N1 position attached to the tert-butoxycarbonyl group and the N4 position linked to the 2-methylpropanoic acid moiety. The tert-butyl group in the Boc protecting group provides steric hindrance, which is beneficial for protecting the nitrogen atom during various chemical transformations .

Synthesis and Production

Synthetic Routes

The synthesis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid typically involves a multi-step process that begins with commercially available starting materials. The primary synthetic route involves the reaction of a piperazine derivative with a suitable acid derivative. The synthesis generally proceeds through the following key steps:

-

Protection of one nitrogen atom of piperazine with a tert-butoxycarbonyl (Boc) group

-

Alkylation of the remaining nitrogen atom with a suitable 2-methylpropanoic acid derivative

-

Hydrolysis or deprotection steps to obtain the final product

This synthetic approach allows for the selective functionalization of the piperazine ring, which is crucial for creating the desired product with high purity.

Applications in Chemical Research

Role as a Chemical Intermediate

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid serves as an important intermediate in organic synthesis. The presence of the Boc protecting group makes this compound particularly valuable in multi-step synthetic pathways where selective protection and deprotection of amine groups are required. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine nitrogen atom.

The compound's carboxylic acid functionality provides an additional reactive site for further transformations, such as esterification, amide formation, or reduction. These characteristics make the compound versatile in the synthesis of more complex molecules, particularly those containing piperazine moieties that are common in pharmaceutical compounds .

| Category | Information |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| GHS Pictograms | GHS07 (Exclamation mark) |

These hazard classifications indicate that the compound requires careful handling to avoid potential health risks, particularly related to skin and eye contact and inhalation .

| Precautionary Statement Codes | Recommended Actions |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash hands thoroughly after handling |

| P271 | Use only outdoors or in a well-ventilated area |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of water |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

These precautionary measures emphasize the importance of proper ventilation, personal protective equipment, and appropriate response procedures in case of exposure .

Comparative Analysis with Related Compounds

Structural Analogs

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid belongs to a broader family of Boc-protected piperazine derivatives. Related compounds include:

-

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid - A similar compound lacking the two methyl groups at the alpha position to the carboxylic acid

-

4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid - A related structure with different positioning of the carboxylic acid group

-

(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid - A more complex derivative with an additional phenylboronic acid moiety

These structural analogs share the common Boc-protected piperazine core but differ in the nature and position of other functional groups, resulting in different chemical and biological properties .

Functional Comparison

When comparing 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid with its structural analogs, several key differences and similarities can be observed:

| Compound | Key Differences | Shared Features |

|---|---|---|

| 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid | Contains gem-dimethyl group at alpha position to carboxylic acid | Boc-protected piperazine core, carboxylic acid functionality |

| 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid | Lacks gem-dimethyl group, potentially more conformationally flexible | Boc-protected piperazine core, carboxylic acid functionality |

| (4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid | Contains phenylboronic acid moiety, different connecting linkage | Boc-protected piperazine core |

These structural differences influence various properties, including solubility, reactivity, and potential biological activities. The presence of the gem-dimethyl group in 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid, for example, introduces steric hindrance that can affect its reactivity compared to analogs lacking this feature .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume